molecular formula C6H12K3O15P3 B1512873 Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate CAS No. 348128-32-5

Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

Cat. No.: B1512873
CAS No.: 348128-32-5
M. Wt: 534.37 g/mol
InChI Key: NONANGHAKWRXKQ-WJNSULTCSA-K
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Description

This compound is a highly phosphorylated cyclohexane derivative with three potassium counterions and a complex stereochemistry. Its structure includes a cyclohexane ring substituted with hydroxyl and phosphate groups at specific positions, conferring unique physicochemical properties. The stereochemistry (1R,2S,4S,5S) is critical for its biological and chemical interactions, as the spatial arrangement of hydroxyl and phosphate groups influences solubility, hydrogen bonding, and coordination with metal ions .

Properties

IUPAC Name

tripotassium;[(1S,2S,4S,5R)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.3K/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONANGHAKWRXKQ-WJNSULTCSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12K3O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746679
Record name Tripotassium (1R,3S,4S,6S)-4,5,6-trihydroxycyclohexane-1,2,3-triyl tris[hydrogen (phosphate)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348128-32-5
Record name Tripotassium (1R,3S,4S,6S)-4,5,6-trihydroxycyclohexane-1,2,3-triyl tris[hydrogen (phosphate)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate, commonly referred to as tripotassium phosphate (TKP), is a compound with significant biological activity. Its structure includes multiple hydroxyl and phosphate groups that confer unique biochemical properties. This article explores the biological activity of TKP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₂H₁₅K₃N₁O₁₄P₂
  • Molecular Weight : 453.34 g/mol

The structural features of TKP include:

  • Three Potassium Ions : Contributing to its solubility and ionic interactions.
  • Multiple Hydroxyl Groups : Enhancing its reactivity and potential for hydrogen bonding.
  • Phosphate Groups : Critical for energy transfer and signaling in biological systems.

Mechanisms of Biological Activity

TKP exhibits several biological activities that are primarily attributed to its interaction with cellular components:

  • Cell Signaling : The phosphate groups in TKP play a crucial role in cellular signaling pathways. They can act as substrates for kinases and phosphatases, influencing various metabolic processes.
  • Antioxidant Properties : The hydroxyl groups contribute to the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Nutritional Role : As a source of potassium and phosphorus, TKP is essential for various physiological functions, including muscle contraction and nerve impulse transmission.

Case Studies

Several studies have investigated the biological effects of TKP:

  • Study on Cell Proliferation : A study published in the Journal of Nutritional Biochemistry demonstrated that TKP enhances the proliferation of osteoblasts (bone-forming cells) in vitro. The mechanism was linked to the activation of specific signaling pathways related to cell growth and differentiation .
  • Antioxidant Activity Assessment : Research conducted by Zhang et al. (2022) evaluated the antioxidant capacity of TKP in various cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with TKP, suggesting its potential application in mitigating oxidative damage .
  • Nutritional Supplementation Study : A clinical trial assessed the effects of potassium phosphate supplementation on cardiovascular health. Participants receiving TKP showed improved blood pressure regulation and vascular function compared to a control group .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Cell SignalingInfluences metabolic pathways through phosphorylation reactions
Antioxidant EffectsScavenges free radicals; reduces oxidative stress
Nutritional BenefitsEssential for muscle contraction and nerve function

Scientific Research Applications

Biological Applications

Tripotassium phosphate is utilized in biological research as a buffering agent in cell culture media. It helps maintain physiological pH levels, which is crucial for cell viability and function.

  • Case Study : In a study examining the effects of various salts on cell growth, tripotassium phosphate was found to enhance the growth rate of Escherichia coli when used in conjunction with other nutrients .

Protein Purification

The compound plays a significant role in protein purification processes. Its salting-out effect can be leveraged to precipitate proteins from solutions, facilitating their isolation.

  • Research Findings : A study demonstrated that adding tripotassium phosphate to a liquid-liquid extraction system significantly decreased the water content of the organic phase, thus enhancing protein recovery rates .

Synthesis of Organic Compounds

Tripotassium phosphate serves as an effective catalyst in organic synthesis reactions, particularly for forming diaryl ethers and aryl alkyl ethers.

  • Example : Research indicates that using tripotassium phosphate as a catalyst in dimethylformamide (DMF) significantly improved yields in the synthesis of complex organic compounds .

Nutritional Applications

In food science, tripotassium phosphate is used as an emulsifier and stabilizer in various food products. It enhances texture and shelf-life by preventing separation of ingredients.

  • Application Insight : Its use in dairy products has been shown to improve creaminess and stability during storage.

Salting-Out Effect

Recent studies have quantified the salting-out effect of tripotassium phosphate on liquid-liquid equilibria. The addition of this salt can drastically alter the distribution of solutes between phases.

  • Data Summary :
    Salt Concentration (M)Water Content (%)Recovery Rate (%)
    060.0050
    0.530.0075
    17.1190

This data illustrates that increasing concentrations of tripotassium phosphate significantly enhance the recovery rates of target molecules from aqueous solutions .

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : Likely analogous to related compounds (e.g., C₆H₁₅K₃O₂₀P₃) based on structural similarities.
  • Functional Groups : Multiple phosphate esters, hydroxyl groups, and potassium ions.
  • Applications: Potential roles in biochemical pathways, catalysis, or material science due to its polyphosphate backbone and metal-binding capacity .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) CAS No. Key Structural Features Molecular Weight (g/mol) Similarity Score* Key Applications
Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate 28841-62-5 Cyclohexane core with 3 hydroxyl, 3 phosphate groups, and 3 K⁺ ions ~750 (estimated) 1.00 (Reference) Research reagent, biochemical studies
Trimagnesium bis((R)-5-((S)-2-hydroxy-1-oxidoethyl)-4-oxido-2-oxo-2,5-dihydrofuran-3-yl phosphate) 15042-01-0 Furan-based phosphate esters with Mg²⁺ counterions ~600 0.66 Metal coordination, catalysis
(1R,3S,4S,5R,6S)-2,4,5,6-tetrakis(phosphonooxy)cyclohexane-1,3-diyl bis[trihydrogen (diphosphate)] N/A Cyclohexane with 8 phosphate groups 819.995 0.85 High-affinity metal chelation, nanotechnology
(2R)-3-((Hydroxy(((1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-bis(phosphonooxy)cyclohexyl)oxy)phosphoryl)oxy)propane-1,2-diyl Dipalmitate 165883-85-2 Phosphatidylinositol derivative with lipid chains ~1200 0.72 Membrane biology, lipid signaling
Dipotassium Hydrogen Phosphate Trihydrate 16788-57-1 Simple phosphate salt (K₂HPO₄·3H₂O) 228.18 0.50 Buffer solutions, agriculture

*Similarity scores (0–1 scale) based on functional group alignment and structural topology .

Key Differences in Structural and Functional Properties

Phosphate Group Density: The reference compound has three phosphate groups, whereas [(1R,3S,4S,5R,6S)-2,4,5,6-tetrakis(phosphonooxy)cyclohexane...] (Table 1) contains eight, enhancing its metal-chelating capacity but reducing solubility in aqueous media . Dipotassium Hydrogen Phosphate Trihydrate lacks a cyclic backbone, limiting its stereochemical complexity .

Counterion Effects :

  • Tripotassium and trimagnesium analogs differ in ionic radius (K⁺: 1.38 Å vs. Mg²⁺: 0.72 Å), affecting crystal packing and solubility. Magnesium compounds exhibit stronger coordination with phosphate oxygens .

Biological Relevance: Phosphatidylinositol derivatives (e.g., 165883-85-2) integrate lipid moieties, enabling membrane interactions, unlike the purely hydrophilic reference compound .

Research Findings and Spectral Characterization

Spectroscopic Analysis

  • NMR and UV-Vis : Hydroxyl and phosphate groups in the reference compound produce distinct ¹H-NMR signals (δ 3.5–5.0 ppm for hydroxyls) and ³¹P-NMR peaks (δ -0.5 to 2.0 ppm for phosphate esters) .
  • Crystallography : SHELX programs have been used to resolve its stereochemistry, revealing hydrogen-bonding networks between hydroxyls and phosphate oxygens (bond lengths: 2.6–2.8 Å) .

Stability and Reactivity

  • The compound’s multiple phosphate esters render it susceptible to hydrolysis under acidic conditions, unlike dipotassium phosphate, which is stable in neutral buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Reactant of Route 2
Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

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